6'-Chloro-4-methyl-3,4'-bipyridazine
Description
Overview of Heterocyclic Scaffolds in Modern Chemistry and Materials Science
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental building blocks in the vast landscape of organic chemistry. nih.gov These scaffolds are integral to a wide array of natural products, including vitamins, alkaloids, and nucleic acids. researchgate.net In the realms of medicinal chemistry and materials science, heterocyclic motifs are considered "privileged structures" because they can interact with a wide range of biological targets and offer diverse physicochemical properties. nih.gov It is estimated that over 90% of new drugs contain heterocyclic motifs, highlighting their importance in the development of therapeutic agents. nih.gov Their applications extend into materials science, where they are used to create novel materials with specific electronic, optical, and coordination properties. researchgate.net
The Unique Structural Architecture and Chemical Space of Bipyridazine Derivatives
The pyridazine (B1198779) ring is a six-membered heterocycle with two adjacent nitrogen atoms. nih.gov This arrangement makes the ring system electron-deficient and imparts a unique set of physicochemical properties. nih.gov The bipyridazine scaffold, which consists of two interconnected pyridazine rings, inherits and amplifies these characteristics.
Key properties of the pyridazine nucleus that define the chemical space of bipyridazine derivatives include:
High Dipole Moment: The adjacent nitrogen atoms create a significant dipole moment, which influences π-π stacking interactions and solubility. nih.gov
Robust Hydrogen-Bonding Capacity: The two ring nitrogen atoms are effective hydrogen bond acceptors, a crucial feature for molecular recognition and drug-target interactions. In certain conformations, a bipyridazine could engage in complex, multivalent H-bonding. nih.gov
Modulated Aromaticity and Acidity: Compared to benzene, the pyridazine ring has reduced aromaticity. This leads to an increased acidity of the C-H bonds, particularly those adjacent to the nitrogen atoms, making them potential C-H bond donors. nih.gov
| Property | Pyridine (B92270) | Pyridazine | Pyrimidine | Phthalazine |
| Dipole Moment (Debye) | 2.22 | 3.98 | 2.33 | 4.86 |
This table presents a comparison of the dipole moments of pyridazine and related heterocycles, illustrating the significant polarity of the pyridazine ring. nih.gov
| Property | Pyridine (C-2 H) | Pyridazine (C-3 H) | Pyrimidine (C-2 H) | Pyrimidine (C-4 H) |
| Calculated pKₐ | 40.8 | 37.8 | 36.7 | 39.5 |
| C-H H-bond Donor Energy (kcal/mol) | 3.2 | 4.3 | 4.8 | 3.6 |
This table highlights the calculated acidity (pKₐ) and C-H hydrogen-bond donor energy for the most acidic protons in pyridazine and related azines, showing the enhanced C-H acidity of the pyridazine ring. nih.gov
Specific Focus on the Position and Influence of Halogenation and Methylation in 6'-Chloro-4-methyl-3,4'-bipyridazine
The introduction of substituents onto a heterocyclic scaffold is a primary strategy for modulating its physical, chemical, and biological properties. In this compound, the chloro and methyl groups are positioned to exert significant influence.
6'-Chloro Group: Halogenation, particularly chlorination, is a common and powerful tool in drug design. chemrxiv.orgnih.gov The chlorine atom at the 6'-position is expected to have several effects:
Electronic Withdrawal: As an electronegative atom, chlorine withdraws electron density from the pyridazine ring via the inductive effect. This further enhances the electron-deficient character of the ring system, potentially influencing its reactivity and interaction with biological targets. rsc.org
Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, increasing the biological half-life of a molecule.
Lipophilicity: Halogens generally increase a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms, which can be important for protein-ligand binding.
4-Methyl Group: The methyl group at the 4-position provides a contrasting set of influences:
Electronic Donation: Through a weak inductive effect and potentially hyperconjugation, the methyl group donates electron density to the pyridazine ring. This can subtly counteract the electron-withdrawing nature of the ring nitrogens and the distal chloro group.
Steric Effects: The methyl group adds steric bulk, which can influence the preferred conformation (dihedral angle) between the two pyridazine rings. This steric hindrance can be critical for determining the molecule's shape and how it interacts with other molecules.
Lipophilicity: The methyl group also contributes to an increase in lipophilicity.
| Substituent | Position | Expected Electronic Effect | Expected Steric Effect |
| Chloro | 6' | Strong electron-withdrawal (inductive) | Moderate |
| Methyl | 4 | Weak electron-donation (inductive) | Moderate; influences inter-ring torsion |
This table summarizes the anticipated effects of the chloro and methyl substituents on the this compound core.
Identification of Key Research Gaps and Objectives for this Bipyridazine Derivative
A thorough review of the scientific literature reveals a significant research gap: there is a notable absence of published studies focusing specifically on this compound. While research exists on other bipyridazine derivatives and substituted pyridazines, this particular isomer remains unexplored. acs.orgnih.gov This lack of information presents a clear opportunity for novel research.
The key research objectives for this bipyridazine derivative should be:
Development of a Synthetic Pathway: The primary objective is to establish an efficient and scalable synthesis for this compound. This would likely involve modern cross-coupling methodologies, such as Suzuki or Stille coupling, between appropriately substituted pyridazine precursors. nih.gov
Physicochemical and Structural Characterization: Once synthesized, the compound must be fully characterized using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. This would provide definitive proof of its structure, including the crucial dihedral angle between the two rings.
Computational Modeling: Quantum chemical calculations should be performed to model the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential map. mdpi.com These studies would provide theoretical insight into its reactivity and potential for intermolecular interactions.
Exploration of Potential Applications: Drawing inspiration from related scaffolds, key areas of investigation should include:
Medicinal Chemistry: Given the activity of other bipyridazines as STING agonists, this compound should be screened for activity in relevant biological assays. researchgate.netnih.gov
Coordination Chemistry: The unique electronic and steric profile makes it a candidate for novel ligands in catalysis or for the synthesis of functional coordination polymers.
Investigating this compound would not only fill a void in the chemical literature but also potentially unlock new applications in medicine and materials science, building upon the rich and versatile chemistry of the pyridazine scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN4 |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
3-chloro-5-(4-methylpyridazin-3-yl)pyridazine |
InChI |
InChI=1S/C9H7ClN4/c1-6-2-3-11-14-9(6)7-4-8(10)13-12-5-7/h2-5H,1H3 |
InChI Key |
JVHRAMPKYQWWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC=C1)C2=CC(=NN=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Chloro 4 Methyl 3,4 Bipyridazine
Retrosynthetic Analysis and Strategic Selection of Pyridazine (B1198779) Precursors
A logical retrosynthetic analysis of 6'-Chloro-4-methyl-3,4'-bipyridazine involves disconnecting the molecule at the C3-C4' bond that links the two pyridazine rings. This disconnection points to two primary building blocks: a 4-methylpyridazine (B73047) moiety and a 6-chloropyridazine moiety. To facilitate a cross-coupling reaction, one of these precursors must be functionalized with a leaving group (typically a halogen), while the other is converted into an organometallic reagent or a boronic acid/ester derivative.
Two principal retrosynthetic pathways can be envisioned:
Pathway A: This pathway involves the coupling of a 3-halo-4-methylpyridazine with a 6-chloro-4-(organometallic)pyridazine or a 6-chloro-4-pyridazineboronic acid derivative.
Pathway B: Conversely, this pathway utilizes a 4-methyl-3-(organometallic)pyridazine or a 4-methyl-3-pyridazineboronic acid derivative and a 4-halo-6-chloropyridazine.
The strategic selection of precursors is crucial and depends on the availability of starting materials, the stability of intermediates, and the anticipated chemo- and regioselectivity of the subsequent cross-coupling reaction. For instance, the synthesis of substituted pyridazines can be achieved through various methods, including condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or through functionalization of the pyridazine core. The choice of the halogen (I, Br, or Cl) on the electrophilic partner and the organometallic group (e.g., boronic acid, stannane, or zinc halide) on the nucleophilic partner will significantly influence the reaction conditions and outcomes.
Optimized Cross-Coupling Strategies for Bipyridazine Linkage Formation
The formation of the bipyridazine linkage is most effectively achieved through palladium-catalyzed cross-coupling reactions. Several established methods can be adapted for the synthesis of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation due to the stability and low toxicity of the boronic acid reagents. nih.gov In the context of synthesizing the target molecule, this would involve the reaction of a halopyridazine with a pyridazineboronic acid. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the carbon-halogen bond. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partners | Catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 3-Bromo-4-methylpyridazine + 6-Chloro-4-pyridazineboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 |
| 4-Methyl-3-pyridazineboronic acid + 4-Bromo-6-chloropyridazine | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90-110 |
Stille Coupling
The Stille coupling utilizes organostannane reagents, which are known for their tolerance to a wide range of functional groups. mdpi.com This method can be particularly advantageous when dealing with complex or sensitive substrates. The reaction involves the coupling of an organostannylpyridazine with a halopyridazine. A key consideration is the toxicity of the tin byproducts, which requires careful purification of the final product. mdpi.com
Table 2: Representative Conditions for Stille Coupling
| Coupling Partners | Catalyst | Ligand | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 3-Bromo-4-methylpyridazine + 6-Chloro-4-(tributylstannyl)pyridazine | Pd(PPh₃)₄ | - | Toluene | 100-120 |
| 4-Methyl-3-(tributylstannyl)pyridazine + 4-Bromo-6-chloropyridazine | PdCl₂(PPh₃)₂ | AsPh₃ | DMF | 90-110 |
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are highly reactive and can often proceed under milder conditions than Suzuki or Stille couplings. mpg.depreprints.org The preparation of the pyridazinylzinc reagent is a critical step and can be achieved through the reaction of a halopyridazine with activated zinc or by transmetalation from an organolithium intermediate. mpg.de
Table 3: Representative Conditions for Negishi Coupling
| Coupling Partners | Catalyst | Ligand | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 3-Iodo-4-methylpyridazine + 6-Chloro-4-(chlorozinc)pyridazine | Pd(dba)₂ | XPhos | THF | 25-60 |
| 4-Methyl-3-(chlorozinc)pyridazine + 4-Iodo-6-chloropyridazine | Pd(PPh₃)₄ | - | THF | 25-60 |
Ullmann-type Reactions
The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides. rsc.org While traditionally requiring harsh conditions, modern modifications, including palladium-catalyzed versions, have expanded its scope. rsc.org This approach could be particularly useful for a homocoupling to create a symmetrical bipyridazine, or in a cross-coupling scenario with differentiated reactivity of the halogenated precursors.
Mechanistic Investigations of Novel Synthetic Pathways for the Chemical Compound
The general catalytic cycle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgwikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridazine, forming a Pd(II) intermediate. The rate of this step is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the pyridazine ring.
Transmetalation: The organometallic pyridazine reagent transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) species. The efficiency of this step depends on the nature of the organometallic reagent.
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired bipyridazine product and regenerating the Pd(0) catalyst.
Mechanistic studies for the synthesis of this compound would focus on understanding the influence of the substituents on each pyridazine ring on the rates of these elementary steps. For instance, the electron-withdrawing nature of the nitrogen atoms in the pyridazine rings can affect the electron density at the coupling sites, thereby influencing the kinetics of the catalytic cycle. Isotopic labeling studies and computational modeling could provide deeper insights into the reaction mechanism and help in optimizing reaction conditions.
The mechanism of the Ullmann reaction is distinct and is believed to proceed through either a radical process or an anionic process, particularly in the classic copper-mediated reaction. rsc.org In palladium-catalyzed Ullmann-type reactions, a synergistic effect between palladium and another metal like copper or zinc can be involved. rsc.org
Chemo- and Regioselective Functionalization Approaches in Bipyridazine Synthesis
When synthesizing polysubstituted bipyridazines, achieving high chemo- and regioselectivity is paramount. In the context of this compound, several challenges and strategies arise.
Chemoselectivity: If one of the pyridazine precursors contains multiple halogen atoms, selective coupling at a specific position is required. The relative reactivity of halogens in palladium-catalyzed cross-couplings (I > Br > OTf > Cl) can be exploited to achieve this selectivity. nih.gov For example, using a pyridazine with both a bromine and a chlorine atom would allow for selective coupling at the C-Br bond.
Regioselectivity: The regioselectivity of the coupling is determined by the positions of the functional groups on the precursor rings. In the synthesis of a 3,4'-bipyridazine, it is essential to start with precursors that are correctly substituted at the 3- and 4-positions, respectively. The synthesis of these precursors must be carefully controlled to avoid the formation of isomeric impurities. For instance, the functionalization of a 4-methylpyridazine at the 3-position must be highly selective over other positions.
Direct C-H functionalization is an emerging strategy that can offer alternative routes to bipyridazines, potentially avoiding the pre-functionalization of the heterocyclic rings. digitellinc.com However, controlling the regioselectivity of C-H activation on pyridazine rings can be challenging due to the presence of multiple C-H bonds with similar reactivity.
Development of Sustainable and Scalable Synthetic Protocols for this compound
The development of sustainable and scalable synthetic protocols is a key consideration in modern organic chemistry. For the synthesis of this compound, this involves several aspects:
Catalyst Efficiency: Utilizing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) to minimize the amount of precious palladium required. mdpi.com The use of more earth-abundant metal catalysts, such as nickel or iron, is also an area of active research. mpg.de
Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or bio-based solvents. mdpi.com The development of solvent-free reaction conditions is another attractive approach. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.
Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or flow chemistry to reduce reaction times and energy consumption. researchgate.net
Scalability: Ensuring that the developed synthetic protocol can be safely and efficiently scaled up for larger-scale production. This includes considerations such as heat transfer, mixing, and purification methods.
For instance, performing Suzuki-Miyaura couplings in aqueous media can significantly improve the environmental profile of the synthesis. mdpi.com Furthermore, developing methods for catalyst recycling can enhance the sustainability and cost-effectiveness of the process.
Chemical Reactivity and Transformation Pathways of 6 Chloro 4 Methyl 3,4 Bipyridazine
Halogen-Directed Reactivity and Nucleophilic Substitution Strategies on the Chlorinated Pyridazine (B1198779) Ring
The presence of a chlorine atom on the pyridazine ring of 6'-Chloro-4-methyl-3,4'-bipyridazine renders this position susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine nitrogen atoms enhances the electrophilicity of the carbon-chlorine bond, facilitating attack by nucleophiles.
Detailed research has shown that analogous chloropyridazine systems readily undergo substitution reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates. For instance, studies on similar chloro-heterocycles indicate that reactions with amines often require elevated temperatures to proceed at a practical rate, a common characteristic for SNAr reactions on heteroaromatic systems where aromaticity must be temporarily disrupted.
The regioselectivity of these substitutions is generally high, with the nucleophile replacing the chlorine atom. In the case of di-substituted pyridazines, the position of substitution can be influenced by the electronic effects of other substituents on the ring. For this compound, the primary site of nucleophilic attack is anticipated to be the carbon atom bearing the chloro substituent.
Table 1: Representative Nucleophilic Substitution Reactions on Chloro-Pyridazine Analogs
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amine | Alkylamine, Aniline | Amino-pyridazine | Heat, often in a polar aprotic solvent like DMF or NMP |
| Alkoxide | Sodium methoxide | Alkoxy-pyridazine | Room temperature to reflux in the corresponding alcohol |
| Thiolate | Sodium thiophenoxide | Thioether-pyridazine | Often proceeds at room temperature in a polar solvent |
While specific experimental data for this compound is not extensively documented in publicly available literature, the established reactivity patterns of chloropyridazines provide a strong predictive framework for its behavior in nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Reactions on the Bipyridazine Core
The bipyridazine core of this compound is generally considered electron-deficient due to the presence of four nitrogen atoms. This inherent electronic character significantly deactivates the aromatic rings towards electrophilic aromatic substitution (EAS). Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation typically require harsh conditions and often result in low yields, if they proceed at all.
The pyridazine ring, being more electron-deficient than the pyridine (B92270) ring, is particularly resistant to electrophilic attack. The pyridine ring, while also deactivated compared to benzene, is influenced by the methyl group. The methyl group is a weak activating group and directs electrophiles to the ortho and para positions. However, the deactivating effect of the pyridazine ring and the pyridine nitrogen atom is expected to dominate, making electrophilic substitution challenging.
For related methyl-substituted pyridines, halogenation can sometimes be achieved at the methyl group via a radical mechanism rather than an electrophilic aromatic substitution on the ring. This typically involves the use of reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or a radical initiator).
Table 2: Predicted Reactivity of this compound towards Electrophilic Aromatic Substitution
| Reaction Type | Predicted Reactivity | Potential Products (if reaction occurs) |
| Nitration (HNO₃/H₂SO₄) | Very low to none | Nitration on the pyridine ring, if any |
| Bromination (Br₂/FeBr₃) | Very low to none | Bromination on the pyridine ring, if any |
| Friedel-Crafts Acylation | Expected to be unreactive | - |
| Radical Bromination (NBS) | Possible on the methyl group | 6'-Chloro-4-(bromomethyl)-3,4'-bipyridazine |
Metal-Catalyzed Functionalization and Derivatization of the Chemical Compound
The chlorine atom on the pyridazine ring serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions. These transformations are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the bipyridazine scaffold.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. It is highly probable that this compound can be effectively coupled with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups at the 6'-position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between aryl halides and amines. This method would be a key strategy for synthesizing a library of amino-derivatives of this compound, which are often of interest in medicinal chemistry.
Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst, can be employed to introduce alkynyl moieties onto the pyridazine ring. These alkynylated products can serve as intermediates for further transformations.
Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, PdCl₂(dppf) with a base (e.g., Na₂CO₃, K₃PO₄) | Aryl/heteroaryl |
| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃ with a phosphine ligand (e.g., Xantphos, BINAP) and a base (e.g., Cs₂CO₃, NaOtBu) | Amino |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI with an amine base (e.g., Et₃N) | Alkynyl |
| Negishi Coupling | Organozinc reagent | Pd(PPh₃)₄ | Alkyl, Aryl |
These reactions are generally characterized by their high functional group tolerance and mild reaction conditions, making them highly valuable for the late-stage functionalization of complex molecules.
Oxidation and Reduction Chemistry of the Bipyridazine Scaffold
The nitrogen atoms of the bipyridazine scaffold can undergo oxidation to form N-oxides. The oxidation of pyridinic nitrogens is a common transformation, typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide can significantly alter the electronic properties of the heterocyclic system, potentially activating it for different types of reactions. For example, pyridine N-oxides are known to be more susceptible to both electrophilic and nucleophilic attack at specific positions compared to the parent pyridine.
Reduction of the bipyridazine system can also be envisioned. Catalytic hydrogenation, for instance, could lead to the saturation of one or both of the heterocyclic rings, yielding piperidine and/or tetrahydropyridazine derivatives. The conditions for such reductions would need to be carefully controlled to achieve selectivity, as the chloro-substituent might also be susceptible to hydrogenolysis.
Thermal and Chemical Stability Studies of this compound in Reaction Environments
The stability of this compound is a critical factor in its synthesis, purification, and application. Generally, pyridazine and pyridine rings are thermally robust aromatic systems. However, the presence of the chloro substituent introduces a potential site for decomposition at elevated temperatures, which could involve dehalogenation or other degradation pathways.
The chemical stability of the compound will vary depending on the reaction medium. In strongly acidic conditions, protonation of the nitrogen atoms is expected, which would further deactivate the rings towards electrophilic attack but could also influence the lability of the chloro substituent. In strongly basic media, particularly at high temperatures, the chloro group may be susceptible to hydrolysis or other nucleophilic attack by the base or solvent. The stability of the compound under the conditions of various metal-catalyzed cross-coupling reactions is generally expected to be good, as these reactions are often performed under neutral or mildly basic conditions.
Detailed thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be required to quantitatively assess the thermal stability and decomposition profile of this compound. Similarly, stability studies in a range of pH values and in the presence of various reagents would provide a comprehensive understanding of its chemical robustness.
Derivatization Strategies and Analogue Development Based on 6 Chloro 4 Methyl 3,4 Bipyridazine
Design and Synthesis of Structurally Related Bipyridazine Analogues
The synthesis of 6'-Chloro-4-methyl-3,4'-bipyridazine and its analogues primarily relies on palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency in constructing C-C bonds between aromatic rings. nih.govyoutube.com Methodologies such as the Suzuki-Miyaura and Negishi couplings are instrumental in this process. orgsyn.orgorgsyn.org
A common synthetic route involves the coupling of a substituted pyridine (B92270) with a substituted pyridazine (B1198779). For the synthesis of the target compound, this would typically involve the reaction of a 3-halo-4-methylpyridine derivative with a 6-chloro-4-pyridazineboronic acid or ester, or a similar organometallic species. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products. nih.govresearchgate.netresearchgate.net For instance, the use of palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base such as sodium carbonate or potassium phosphate (B84403) is frequently reported for similar heteroaromatic couplings. nih.gov
The design of analogues often focuses on modifying key positions of the bipyridazine core to explore structure-activity relationships (SAR). Common modifications include:
Substitution at the 4-methyl position: The methyl group can be replaced with other alkyl groups, functionalized alkyl chains, or even aromatic rings to probe steric and electronic effects.
Replacement of the 6'-chloro group: The chlorine atom is a versatile handle for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions. It can be replaced with various nucleophiles such as amines, alcohols, and thiols.
Modification of the pyridazine and pyridine rings: Introduction of additional substituents on either of the heterocyclic rings can significantly impact the molecule's properties.
| Precursor 1 | Precursor 2 | Coupling Reaction | Catalyst | Resulting Analogue |
| 3-Bromo-4-methylpyridine | 6-Chloropyridazine-4-boronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | This compound |
| 3-Iodo-4-methylpyridine | (6-Chloropyridazin-4-yl)zinc chloride | Negishi | PdCl₂(dppf) | This compound |
| 3-Bromo-4-ethylpyridine | 6-Chloropyridazine-4-boronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 6'-Chloro-4-ethyl-3,4'-bipyridazine |
| 3-Bromo-4-methylpyridine | 6-Aminopyridazine-4-boronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 6'-Amino-4-methyl-3,4'-bipyridazine |
Exploration of Structure-Reactivity Relationships within Novel Derivatives
The reactivity of this compound and its derivatives is significantly influenced by the electronic properties of the pyridine and pyridazine rings, as well as the nature of the substituents. The chlorine atom at the 6'-position of the pyridazine ring is particularly important for its reactivity. Pyridazines are electron-deficient heterocycles, which makes the chloro-substituted carbon susceptible to nucleophilic aromatic substitution (SNAr) reactions. amanote.com
The rate and success of SNAr reactions on the 6'-chloro position are dependent on several factors:
Nucleophile Strength: Stronger nucleophiles will react more readily.
Solvent: Polar aprotic solvents are generally preferred for SNAr reactions.
Leaving Group Ability: The chloride ion is a good leaving group.
| Derivative | Reactivity at 6'-position | Rationale |
| This compound | Susceptible to SNAr | Electron-deficient pyridazine ring activates the C-Cl bond. |
| 6'-Fluoro-4-methyl-3,4'-bipyridazine | Highly reactive towards SNAr | Fluorine is a more activating group for SNAr than chlorine. |
| 6'-Methoxy-4-methyl-3,4'-bipyridazine | Less reactive towards SNAr | The methoxy (B1213986) group is an electron-donating group, deactivating the ring for nucleophilic attack. |
High-Throughput Synthesis Approaches for Diversity-Oriented Libraries of Bipyridazine Derivatives
High-throughput synthesis (HTS) methodologies are increasingly employed to rapidly generate large libraries of compounds for screening purposes. nih.govnih.govacs.orgprf.org For the creation of diverse bipyridazine libraries based on the this compound scaffold, parallel synthesis techniques are particularly valuable.
These approaches often utilize automated liquid handlers and reaction blocks to perform numerous reactions simultaneously under varied conditions. acs.orgprf.org For instance, a library could be generated by reacting a common intermediate, such as 3-bromo-4-methylpyridine, with a diverse set of pyridazine boronic acids or esters in a 96-well plate format. nih.govnih.govorgsyn.orgresearchgate.net Similarly, the 6'-chloro group of the parent compound can be reacted with a library of different nucleophiles to generate a wide array of derivatives.
The success of HTS campaigns relies on robust and reliable reactions that are tolerant of a wide range of functional groups. Palladium-catalyzed cross-coupling reactions are well-suited for this purpose due to their broad applicability. nih.gov
| HTS Approach | Variable Component 1 | Variable Component 2 | Potential Library Size |
| Parallel Suzuki Coupling | Array of substituted 3-halopyridines | Array of substituted pyridazine boronic acids | 100s to 1000s |
| Parallel SNAr | This compound | Array of diverse nucleophiles (amines, alcohols, thiols) | 100s to 1000s |
Post-Synthetic Modification of the Bipyridazine Framework
Post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed molecular scaffold. This strategy is highly valuable for introducing functional groups that might not be compatible with the initial coupling conditions or for fine-tuning the properties of a lead compound.
For the this compound framework, the 6'-chloro group is the most obvious handle for PSM via nucleophilic aromatic substitution, as discussed previously. However, another powerful PSM technique is C-H functionalization. nih.govntu.ac.uknih.gov This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity.
For example, directed C-H activation could potentially be used to functionalize specific positions on the pyridine or pyridazine rings, provided a suitable directing group is present or can be introduced. This would open up new avenues for derivatization that are not accessible through traditional cross-coupling methods. The development of C-H functionalization methods for bipyridazine systems is an active area of research.
| Modification Strategy | Target Site | Reagents/Catalysts | Potential New Functional Group |
| Nucleophilic Aromatic Substitution | 6'-position (C-Cl) | Amines, Alcohols, Thiols | -NR₂, -OR, -SR |
| C-H Arylation | Pyridine or Pyridazine Ring | Aryl halides, Palladium catalyst | Aryl groups |
| C-H Alkylation | Pyridine or Pyridazine Ring | Alkyl halides, Photocatalyst | Alkyl groups |
Research on "this compound" Inconclusive
Despite a comprehensive search of available scientific databases and literature, specific research detailing the coordination chemistry and metal complexation behavior of the chemical compound this compound could not be located. As a result, the following article on its properties, synthesis, and applications in catalysis cannot be provided at this time.
The inquiry sought to explore the ligand design principles, synthesis and spectroscopic characterization of its transition metal complexes, investigation of metal-ligand binding affinity, structural analysis of coordination geometries, and the applications of its metal complexes in homogeneous and heterogeneous catalysis. However, a thorough investigation revealed a lack of published studies focusing specifically on this compound.
While the broader families of bipyridazine and bipyridine ligands are well-documented in coordination chemistry for their ability to form stable complexes with a variety of transition metals, information on this particular substituted derivative is absent from the accessible scientific record. This suggests that this compound may be a novel compound that has not yet been synthesized or characterized, or that research on it has not been made publicly available.
Without experimental data from peer-reviewed sources, any discussion on the potential coordination modes, the spectroscopic signatures of its metal complexes, the thermodynamics of its binding to metal ions, its structural features, or its efficacy as a catalyst would be purely speculative. The generation of scientifically accurate data tables and detailed research findings, as requested, is therefore not possible.
Further research and synthesis of this compound would be required to elucidate its chemical properties and potential applications. Researchers in the field of inorganic and organometallic chemistry may find this an interesting avenue for future investigation, given the rich and versatile chemistry of related bipyridazine compounds.
Theoretical and Computational Investigations of 6 Chloro 4 Methyl 3,4 Bipyridazine
Quantum Chemical Calculations of Electronic Structure and Energetic Profiles
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetic properties of molecules. For 6'-Chloro-4-methyl-3,4'-bipyridazine, these calculations can provide a detailed picture of electron distribution, molecular orbital energies, and thermodynamic stability.
Detailed analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.
Furthermore, the molecular electrostatic potential (MEP) map, derived from quantum chemical calculations, visualizes the charge distribution on the molecule's surface. This map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting intermolecular interactions. For this compound, the nitrogen atoms of the pyridazine (B1198779) rings are expected to be regions of negative potential, while the hydrogen atoms and the regions around the chlorine atom would exhibit positive potential.
Thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and entropy can also be calculated. These values provide insights into the stability of different isomers and conformers of the molecule under various conditions.
Table 1: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes, as specific literature on this compound is not available. Actual values would be obtained from specific DFT calculations, for example, at the B3LYP/6-31G(d,p) level of theory.)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
| Enthalpy of Formation | 150.2 kJ/mol |
Molecular Modeling and Dynamics Simulations of Conformational Landscape and Interactions
Molecular dynamics (MD) simulations can provide a dynamic view of the molecule's behavior over time in a simulated environment, such as in a solvent like water. These simulations reveal the accessible conformations and the energetic barriers between them. By analyzing the trajectory of the atoms, one can understand the flexibility of the molecule and how it might interact with biological targets like proteins or nucleic acids. The simulations can also shed light on the role of the methyl and chloro substituents in influencing the conformational preferences.
Table 2: Key Conformational Parameters of this compound from Molecular Dynamics Simulations (Note: This data is illustrative and would be derived from actual MD simulation trajectories.)
| Parameter | Average Value | Fluctuation (RMSF) |
| Inter-ring Dihedral Angle | 45° | 15° |
| C-Cl Bond Length | 1.75 Å | 0.05 Å |
| C-CH3 Bond Length | 1.52 Å | 0.04 Å |
Prediction of Reactivity Patterns and Reaction Mechanisms via Computational Methods
Computational methods are highly effective in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, reactivity descriptors derived from DFT calculations, such as global and local reactivity indices, can be used to forecast its chemical behavior.
Global reactivity descriptors like chemical potential, hardness, and electrophilicity index provide a general measure of the molecule's reactivity. Local reactivity descriptors, such as Fukui functions and dual descriptors, identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For instance, the nitrogen atoms in the pyridazine rings are likely to be the primary sites for electrophilic attack, while the carbon atom bonded to the chlorine atom could be a site for nucleophilic substitution.
Computational chemistry can also be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the mechanism of potential reactions, such as nucleophilic aromatic substitution at the chloro-position or reactions involving the nitrogen atoms.
Rational Design of New Bipyridazine Derivatives and Their Properties Based on Computational Insights
The insights gained from computational studies of this compound can be leveraged for the rational design of new derivatives with tailored properties. By systematically modifying the structure of the parent molecule in silico—for example, by substituting the chloro or methyl groups with other functional groups—it is possible to predict how these changes will affect its electronic properties, conformation, and reactivity.
This in silico screening approach allows for the rapid evaluation of a large number of potential derivatives without the need for immediate synthesis and experimental testing, thereby saving time and resources. For instance, if the goal is to enhance the electron-accepting ability of the molecule, electron-withdrawing groups could be introduced, and their effect on the LUMO energy can be computationally assessed. Similarly, if a specific conformation is desired for binding to a biological target, modifications can be made to influence the inter-ring dihedral angle. This computational-driven approach is a cornerstone of modern drug discovery and materials science, enabling the targeted design of molecules with optimized characteristics.
Advanced Analytical Methodologies for Research on 6 Chloro 4 Methyl 3,4 Bipyridazine
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 6'-Chloro-4-methyl-3,4'-bipyridazine, ¹H and ¹³C NMR are fundamental for confirming the molecular structure.
In ¹H NMR, the chemical shift (δ) of each proton is influenced by its electronic environment. The aromatic protons on the bipyridazine core are expected to appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings and the electronegative nitrogen atoms. The methyl group protons would appear further upfield as a sharp singlet. The specific positions of the chloro and methyl substituents, along with the nitrogen atoms, create a unique spin system and coupling pattern that allows for the precise assignment of each proton. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish proton-proton coupling networks, confirming the connectivity of the aromatic system.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the bipyridazine rings are expected in the 120-160 ppm range, with carbons directly bonded to nitrogen or chlorine appearing at lower field strengths. The methyl carbon would be observed at a much higher field. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, providing definitive structural assignment. mdpi.com Furthermore, the purity of a sample can be assessed by the absence of extraneous peaks in the NMR spectra.
Predicted NMR Data for this compound
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | ||
|---|---|---|---|
| Assignment | δ (ppm) | Assignment | δ (ppm) |
| -CH₃ | ~2.5 | -CH₃ | ~20-25 |
| Aromatic H | 7.5 - 9.2 | Aromatic C | 120 - 150 |
| Aromatic C-Cl | 145 - 155 | ||
| Aromatic C-N | 150 - 160 |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₉H₇ClN₄). For this compound, the molecular ion peak (M⁺) would be observed with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2). libretexts.org
Electron impact (EI) ionization often leads to predictable fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of substituents and cleavage of the ring systems. libretexts.orgyoutube.com For this compound, characteristic fragmentation would likely involve the loss of a chlorine radical (M-35), a methyl radical (M-15), or hydrogen cyanide (M-27) from the pyridazine (B1198779) rings. miamioh.edu
Predicted Mass Spectrometry Data for this compound
| m/z (Mass/Charge Ratio) | Assignment | Notes |
|---|---|---|
| 206.0414 / 208.0384 | [M]⁺ / [M+2]⁺ | Molecular ion peak showing 3:1 isotopic pattern for ³⁵Cl/³⁷Cl. |
| 191 | [M - CH₃]⁺ | Loss of the methyl group. |
| 171 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 179 | [M - HCN]⁺ | Loss of hydrogen cyanide from a pyridazine ring. |
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis of the Compound and Its Complexes
Based on analogous structures like 2-(chloromethyl)pyridine, the bipyridazine core is expected to be largely planar, though some torsion between the rings may occur. researchgate.netbohrium.com Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that serves as a fingerprint for the crystalline phase, which is useful for phase identification, purity assessment, and quality control.
Expected Crystallographic Parameters for this compound
| Parameter | Expected Value / Feature |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| C-N bond length (ring) | ~1.33 - 1.38 Å |
| C-C bond length (ring) | ~1.37 - 1.42 Å |
| C-Cl bond length | ~1.73 - 1.76 Å |
| Intermolecular Interactions | Potential for π-π stacking between bipyridazine rings. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Structure Elucidation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. ksu.edu.sayoutube.com These two techniques are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.
For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the bipyridazine rings typically appear in the 1400-1650 cm⁻¹ range. nipne.ro The vibrations associated with the methyl group (C-H stretching and bending) would be found around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The C-Cl stretching vibration is expected to produce a strong absorption in the lower frequency region, typically between 600 and 800 cm⁻¹. nih.gov
Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3000 - 3100 | Aromatic C-H Stretch | IR, Raman |
| 2850 - 2960 | Methyl C-H Stretch | IR, Raman |
| 1400 - 1650 | Aromatic Ring C=C and C=N Stretch | IR, Raman |
| 1375 - 1450 | Methyl C-H Bend | IR |
| 600 - 800 | C-Cl Stretch | IR, Raman |
Chromatographic and Other Separation Techniques for Purification and Isolation in Research
Chromatographic techniques are crucial for the purification and isolation of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov
For a molecule of this polarity, reversed-phase HPLC is typically the method of choice. A C18 (octadecylsilyl) stationary phase is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. helixchrom.comsielc.com The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and the polar mobile phase. The addition of a modifier, like formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by protonating the basic nitrogen atoms in the bipyridazine structure. chromforum.org The purity of the isolated compound can be quantified using a UV detector, typically set at a wavelength where the compound exhibits strong absorbance.
Suggested HPLC Method Parameters for this compound
| Parameter | Suggested Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient elution (e.g., 10% to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm or ~280 nm |
Emerging Applications and Future Research Directions of 6 Chloro 4 Methyl 3,4 Bipyridazine in Chemical Science
Integration into Functional Materials for Optoelectronic or Energy Applications
The bipyridazine core suggests that this compound could form complexes with transition metals. The electronic properties of such complexes, and thus their suitability for optoelectronic applications, would be influenced by the chloro and methyl substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group could be strategically employed to tune the energy levels of the frontier molecular orbitals, potentially leading to materials with desirable light-absorbing or emitting properties.
Role in Supramolecular Chemistry and Self-Assembly Systems
The nitrogen atoms of the bipyridazine skeleton provide potential coordination sites for metal ions, making 6'-Chloro-4-methyl-3,4'-bipyridazine a candidate for use as a ligand in supramolecular chemistry. The specific substitution pattern would influence the steric and electronic environment around the coordination sites, which could lead to the formation of unique self-assembled architectures.
Utility as Building Blocks in Complex Organic Synthesis and Methodology Development
The presence of a reactive chloro group on one of the pyridazine (B1198779) rings would make this compound a useful synthon. It could undergo cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new functional groups and build more complex molecular scaffolds. The methyl group could also be a site for further functionalization.
Challenges and Future Opportunities in Chlorinated Bipyridazine Research
The primary challenge is the apparent lack of a reported synthesis for this compound. Developing a synthetic route would be the first and most crucial step for any future research. Once synthesized, challenges would include its purification, characterization, and the selective functionalization of its different positions.
Future opportunities would lie in exploring its coordination chemistry with a range of metal ions and characterizing the photophysical and electrochemical properties of the resulting complexes. Investigating its reactivity in various organic transformations would also be a fruitful area of research, potentially leading to the discovery of novel compounds with interesting biological or material properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6'-Chloro-4-methyl-3,4'-bipyridazine, and how can purity be optimized during synthesis?
- Methodological Answer : Microwave-assisted synthesis is a high-efficiency approach for bipyridazine derivatives, enabling rapid reaction times and reduced byproducts. For example, functionalization of dichloropyridazine precursors (structurally analogous to this compound) via selective substitution under controlled temperatures (40–60°C) can minimize side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol improves purity. Monitor reaction progress using TLC with UV visualization .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Use - and -NMR in DMSO-d6 or CDCl3 to confirm substitution patterns and methyl group integration .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation patterns. Compare with NIST spectral libraries for validation .
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretches at 550–650 cm) and aromatic C-H bending modes .
Q. What solvents and conditions are optimal for studying the solubility and stability of this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for reactivity studies, while non-polar solvents (toluene, hexane) are ideal for crystallization. Stability tests under varying pH (2–12) and temperatures (4–80°C) reveal degradation thresholds. Use HPLC to quantify stability over time, noting hydrolytic susceptibility at the chloro-substituted pyridazine ring .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, highlighting nucleophilic sites (e.g., pyridazine N-atoms). Molecular docking studies predict binding affinity with metal ions (e.g., Pt, Ir) for designing metal-organic frameworks (MOFs). Validate predictions with X-ray crystallography of coordination complexes .
Q. What strategies resolve contradictions in spectroscopic data during cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in -NMR integration ratios or unexpected MS fragments often arise from incomplete functionalization or isomer formation. Use 2D NMR (COSY, HSQC) to distinguish regioisomers. For example, NOESY can confirm spatial proximity of methyl and chloro groups. Cross-validate with single-crystal XRD if crystalline derivatives are obtainable .
Q. How does this compound perform as a ligand in photoluminescent materials?
- Methodological Answer : Assess photophysical properties via UV-Vis (charge-transfer transitions) and fluorescence spectroscopy (quantum yield measurements in degassed solutions). Compare with analogous 3,3′-bipyridazine ligands, which exhibit tunable emission via π-conjugation and metal coordination (e.g., Ir complexes). Time-resolved spectroscopy evaluates excited-state lifetimes for applications in OLEDs or sensors .
Q. What experimental designs mitigate safety risks during large-scale reactions with this compound?
- Methodological Answer : Implement inert atmosphere (N/Ar) for reactions involving reactive intermediates. Use explosion-proof reactors for exothermic steps (e.g., Grignard additions). Personal protective equipment (PPE) must include chemical-resistant gloves and fume hoods. Monitor chloro-related toxicity via LC-MS analysis of byproducts and adhere to OSHA guidelines for chlorinated heterocycles .
Contradictions and Validation
- Spectral Data : reports IR absorption for C-Cl in dichloropyridazines at 550–650 cm, but substituent effects (e.g., methyl groups) may shift this range. Always compare with synthesized analogs .
- Synthetic Yields : Microwave methods () claim higher yields than traditional routes ( ). Replicate under standardized conditions (solvent, catalyst loading) to verify reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
